molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B101808
CAS RN: 19542-10-0
M. Wt: 151.13 g/mol
InChI Key: MRSFSHLNBRKNOK-UHFFFAOYSA-N
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Description

The compound “6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one” is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class . These compounds have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of these compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The structure-based optimization of the starting hit compound led to the discovery of this compound .


Molecular Structure Analysis

The molecular structure of these compounds has been studied using X-ray diffraction . This technique is used to illustrate the relationship between weak interactions and the sensitivity of energetic materials .


Chemical Reactions Analysis

These compounds exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance . They have potential applications as primary explosives .


Physical And Chemical Properties Analysis

These compounds have remarkable physical properties. For instance, one of the compounds has a measured density of 1.91 g/cm³ at 20°C, excellent thermal stability (Td = 305°C), and very good calculated detonation performance .

Scientific Research Applications

Energetic Materials Development

The fused-triazole backbone of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one makes it a promising candidate for the development of very thermostable energetic materials . These materials are crucial for applications requiring high thermal stability, such as in aerospace engineering, where they can be used as propellants or explosives that need to withstand extreme conditions without decomposing.

Pharmaceutical Research

Compounds based on the triazolo-triazine scaffold, like our compound of interest, are explored for their potential as pharmaceuticals . The ability to bind with various receptors in the body makes them valuable for drug discovery, particularly in the development of novel medications that target specific diseases or conditions.

Heat-Resistant Explosives

The structural integrity of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one under high temperatures suggests its use in creating heat-resistant explosives . These explosives are essential for industrial applications where controlled detonations are required at high temperatures, such as in mining operations or demolition activities.

Sensitivity Analysis of Energetic Materials

The compound’s stability and insensitivity to impact and friction make it an excellent subject for studying the sensitivity of energetic materials . Understanding the sensitivity is vital for the safe handling and transportation of these materials, especially in military and industrial settings.

Advanced Material Synthesis

Due to its robustness and thermal properties, 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used in the synthesis of advanced materials . These materials could have applications in creating components that require high durability and resistance to thermal degradation, such as in high-performance engineering plastics or composites.

Analytical Chemistry

In analytical chemistry, the compound can serve as a reference material or a reagent in various chemical analyses . Its well-defined structure and properties allow for accurate calibration and validation of analytical methods, which is crucial for research and quality control in chemical manufacturing.

Safety And Hazards

The safety and hazards of these compounds are related to their potential use as explosives. Some compounds are very sensitive but exhibit excellent calculated detonation performance .

Future Directions

Attempts have been made to design next-generation fused ring energetic materials for different applications by alternating the kind or site of the substituent group(s) . These compounds offer promising starting molecules for designing potent inhibitors .

properties

IUPAC Name

6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFSHLNBRKNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343754
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

CAS RN

19542-10-0
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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